molecular formula C20H30N4O4 B3793267 1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B3793267
M. Wt: 390.5 g/mol
InChI Key: VRCGLHQDSNENSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a pyrazole ring, a morpholine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Attachment of the pyrazole ring to the phenoxy group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is introduced to the phenoxy group.

    Incorporation of the morpholine ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is attached to the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its combination of a pyrazole ring, a morpholine ring, and a phenoxy group. This combination provides the compound with unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-26-20-13-17(14-21-6-8-24-7-2-5-22-24)3-4-19(20)28-16-18(25)15-23-9-11-27-12-10-23/h2-5,7,13,18,21,25H,6,8-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCGLHQDSNENSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCN2C=CC=N2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
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1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
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1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
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1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
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1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Reactant of Route 6
1-[2-Methoxy-4-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

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